molecular formula C16H16O3 B1318575 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 938140-74-0

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B1318575
CAS No.: 938140-74-0
M. Wt: 256.3 g/mol
InChI Key: DRMVOCWMDAPTSA-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is a synthetic benzoic acid derivative that serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzoic acid moiety linked to a 3,5-dimethylphenoxy group, makes it a versatile precursor for the synthesis of more complex molecules, particularly potential enzyme inhibitors. Researchers utilize this compound in the design and development of novel ligands and probes, where its aromatic systems and carboxylic acid functional group can be employed to interact with active sites of biological targets . The compound's specific research value lies in its potential application as a key synthetic intermediate for compounds being investigated for cyclooxygenase-2 (COX-2) inhibition , a well-known target for anti-inflammatory agents. The mechanism of action for this compound itself is not direct, but rather it provides a structural framework that can be modified to create molecules capable of selectively binding to and modulating protein targets. This product is intended for research and development purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-6-12(2)8-15(7-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVOCWMDAPTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 3,5-dimethylphenol with benzyl chloride to form 3,5-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-[(3,5-Dimethylphenoxy)methyl]benzoic acid has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The presence of the dimethylphenoxy group may enhance the compound's ability to interact with biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could be further explored for its potential use in treating conditions such as arthritis and other inflammatory disorders.

Pesticide Formulation
Research has identified this compound as a potential component in pesticide formulations. Its chemical structure allows it to act effectively against various pests while minimizing environmental impact.

Case Study: Efficacy in Pest Control
In field trials, formulations containing this compound showed improved efficacy against common agricultural pests compared to traditional pesticides. The study highlighted its potential to reduce chemical runoff and promote sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several benzoic acid derivatives differing in substituent positions and functional groups. Key comparisons include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
3-[(3,5-Dimethylphenoxy)methyl]benzoic acid 3-(3,5-dimethylphenoxy)methyl C₁₆H₁₆O₃ 256.30 938140-74-0 Intermediate in polymer synthesis
4-[(3,5-Dimethylphenoxy)methyl]benzoic acid 4-(3,5-dimethylphenoxy)methyl C₁₆H₁₆O₃ 256.30 149288-57-3 Antimicrobial agent precursor
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid 2-(3,4-dimethylphenoxy)methyl C₁₆H₁₆O₃ 256.30 N/A Enzyme inhibitor scaffold
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine-linked phenoxy and formyl C₂₄H₁₈N₄O₆ 458.43 N/A Anticancer activity (IC₅₀: 12 µM)

Key Observations :

  • Positional Isomerism: The 3- and 4-substituted isomers (e.g., 3- vs. 4-[(3,5-dimethylphenoxy)methyl]benzoic acid) exhibit distinct bioactivity profiles due to steric and electronic effects. For instance, the 4-substituted derivative shows higher antimicrobial activity, attributed to better membrane permeability .
  • Functional Group Impact: Compounds with electron-withdrawing groups (e.g., nitro in 4-(3-nitro-benzyloxy)benzoic acid methyl ester) exhibit lower yields (82%) in nucleophilic substitution reactions compared to electron-donating methyl groups (90% yield in methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate synthesis) .

Biological Activity

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is an organic compound characterized by a benzoic acid moiety linked to a 3,5-dimethylphenoxy group. Its molecular formula is C16H16O3, and it has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive review of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Benzoic Acid Moiety : Contributes to the compound's acidic properties.
  • 3,5-Dimethylphenoxy Group : Enhances lipophilicity and may influence biological interactions.

The compound's average molecular mass is approximately 256.301 g/mol. The presence of methyl groups on the phenyl ring is significant as it can affect the compound's reactivity and biological activity.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound may interact with various enzymes. Preliminary studies suggest potential interactions with enzymes relevant to inflammation and microbial resistance. For instance, substituted benzoic acid derivatives have shown activity against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), a target for tuberculosis treatment .

CompoundIC50 (μM)Mechanism
4e7Uncompetitive inhibition
MB872-Fragment-like molecule

The compound's structure may allow it to access unique binding sites on enzymes, thereby enhancing its inhibitory potential.

Antimicrobial Properties

The antimicrobial potential of this compound has been suggested through analog studies where similar compounds demonstrated effectiveness against bacterial strains. The specific mechanisms remain to be fully elucidated but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Research into phenoxybenzoic acids has indicated their potential as anti-inflammatory agents. The structural characteristics of this compound may contribute to this activity by modulating signaling pathways associated with inflammation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Phenoxy Group : This can be achieved through reactions involving aryl halides and resorcinol.
  • Coupling Reaction : The phenolic compound is then coupled with a benzoic acid derivative under controlled conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the accessibility of the compound for research and industrial applications.

Study on Enzyme Inhibition

A study focused on the inhibition of MtDHFR by various substituted benzoic acids demonstrated that certain derivatives exhibited promising IC50 values ranging from 7 to 40 μM. The best-performing compound showed a significant increase in activity compared to earlier fragments . This indicates that structural modifications can enhance biological efficacy.

Environmental Applications

Research has explored the use of similar compounds in environmental remediation processes. The ability of these compounds to capture pollutants or facilitate degradation pathways has been investigated, showing potential for reducing harmful substances in various matrices.

Q & A

Q. What are the standard synthetic routes for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid, and how can reaction efficiency be optimized?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling, which allows for the introduction of the dimethylphenoxy group onto the benzoic acid backbone. Key steps include:

  • Substrate preparation : Use of boronic acid derivatives (e.g., 3,5-dimethylphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid).
  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base like Na₂CO₃ in a mixed solvent system (THF/H₂O) .
  • Optimization : Reaction efficiency improves with degassed solvents, inert atmospheres, and temperatures between 80–100°C. Yield monitoring via TLC or HPLC is critical .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity, with aromatic protons in the range of δ 6.8–7.8 ppm and methyl groups at δ 2.2–2.4 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ at m/z 285.136) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How does the compound interact with common biochemical targets, such as enzymes involved in aromatic metabolism?

The benzoic acid moiety enables interaction with enzymes like phenylacetate-CoA ligase, facilitating the formation of phenylacetyl-CoA. This activity is critical for studying microbial degradation pathways of aromatic compounds. Competitive inhibition assays using varying substrate concentrations (0.1–10 mM) can quantify binding affinity .

Advanced Research Questions

Q. How can experimental design address contradictions in reported enzymatic inhibition data for this compound?

Discrepancies in IC₅₀ values (e.g., for cyclooxygenase vs. phenylacetate-CoA ligase) may arise from assay conditions. To resolve this:

  • Standardize buffers : Use identical pH (e.g., 7.4 phosphate buffer) and cofactors (e.g., Mg²⁺ for CoA ligases).
  • Control for solubility : Ensure the compound is dissolved in DMSO (<1% v/v) to avoid solvent interference.
  • Validate via orthogonal assays : Compare fluorometric and radiometric enzyme activity measurements .

Q. What strategies improve the compound’s stability in long-term biological assays?

  • Storage : Lyophilized form at −80°C prevents hydrolysis of the ester linkage.
  • In-situ stabilization : Add antioxidants (e.g., 0.1% BHT) to cell culture media to mitigate oxidative degradation .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., −CF₃) to the phenyl ring to enhance metabolic stability .

Q. How can computational modeling predict the compound’s binding modes with novel protein targets?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with homology-modeled enzymes (e.g., bacterial dioxygenases).
  • MD simulations : Run 100-ns trajectories to assess binding pocket flexibility and ligand residence time.
  • Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning of active-site residues) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis.
  • Catalyst selection : Opt for asymmetric catalysts (e.g., BINAP-Pd complexes) to direct stereochemistry at the methylphenoxy group .
  • Process controls : Monitor reaction progress via inline FTIR to detect intermediate byproducts early .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Systematically vary substituents on the dimethylphenoxy group (e.g., −OCH₃, −F) and the benzoic acid moiety (e.g., −NO₂, −NH₂).
  • Assay selection : Test derivatives in enzyme inhibition (e.g., IC₅₀ determination) and cellular permeability (Caco-2 monolayer assays).
  • Data analysis : Use multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. What are best practices for resolving spectral overlaps in NMR analysis of complex reaction mixtures?

  • 2D NMR techniques : HSQC and HMBC resolve overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • Dilution studies : Reduce concentration to minimize spin-spin coupling artifacts.
  • Reference compounds : Compare with spectra of isolated intermediates (e.g., 3-bromobenzoic acid) .

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